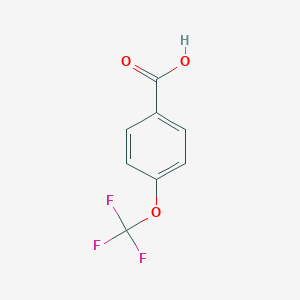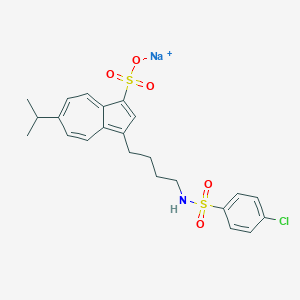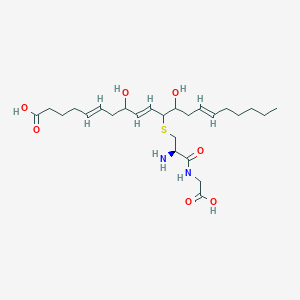
Hepoxillin A3-D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepoxilin A3-D is a bioactive lipid that has recently gained attention due to its potential role in various physiological and pathological processes. It is a member of the hepoxilin family, which is derived from arachidonic acid and is involved in inflammation, immune response, and cell signaling.
Wirkmechanismus
Hepoxilin A3-D exerts its effects by binding to specific receptors on the cell surface. It has been shown to activate the G protein-coupled receptor GPR32, which is expressed on immune cells and plays a role in inflammation and immune response. Hepoxilin A3-D has also been shown to modulate the activity of ion channels and transporters, which are involved in various physiological processes.
Biochemische Und Physiologische Effekte
Hepoxilin A3-D has been shown to have various biochemical and physiological effects. It has been shown to regulate the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Hepoxilin A3-D has also been shown to regulate the activity of immune cells, such as T cells and macrophages. In addition, it has been shown to modulate the activity of ion channels and transporters, which are involved in various physiological processes, including neurotransmission, muscle contraction, and electrolyte balance.
Vorteile Und Einschränkungen Für Laborexperimente
Hepoxilin A3-D has several advantages and limitations for lab experiments. One advantage is its specificity for the GPR32 receptor, which allows for the study of its effects on immune cells and inflammation. However, Hepoxilin A3-D is unstable and difficult to synthesize, which limits its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Hepoxilin A3-D. One direction is the development of more stable analogs of Hepoxilin A3-D that can be used in lab experiments. Another direction is the study of the role of Hepoxilin A3-D in various diseases, including cancer, cardiovascular disease, and neurological disorders. Finally, the study of the interaction between Hepoxilin A3-D and other signaling pathways, such as the prostaglandin pathway, could provide insights into the complex regulation of inflammation and immune response.
Synthesemethoden
Hepoxilin A3-D is synthesized from arachidonic acid through a series of enzymatic reactions. The first step involves the conversion of arachidonic acid to 12S-hydroperoxyeicosatetraenoic acid (12S-HPETE) by the action of lipoxygenase enzymes. The 12S-HPETE is then transformed to hepoxilin A3 by the action of epoxide hydrolases.
Wissenschaftliche Forschungsanwendungen
Hepoxilin A3-D has been studied extensively in various research fields. It has been shown to play a role in inflammation, immune response, and cell signaling. Hepoxilin A3-D has been implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurological disorders. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Eigenschaften
CAS-Nummer |
135819-58-8 |
|---|---|
Produktname |
Hepoxillin A3-D |
Molekularformel |
C25H42N2O7S |
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
(5E,9E,14E)-11-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-8,12-dihydroxyicosa-5,9,14-trienoic acid |
InChI |
InChI=1S/C25H42N2O7S/c1-2-3-4-5-6-10-13-21(29)22(35-18-20(26)25(34)27-17-24(32)33)16-15-19(28)12-9-7-8-11-14-23(30)31/h6-7,9-10,15-16,19-22,28-29H,2-5,8,11-14,17-18,26H2,1H3,(H,27,34)(H,30,31)(H,32,33)/b9-7+,10-6+,16-15+/t19?,20-,21?,22?/m0/s1 |
InChI-Schlüssel |
BIWALBLSFARGON-GHTRGEPCSA-N |
Isomerische SMILES |
CCCCC/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N)O |
SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N)O |
Kanonische SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N)O |
Synonyme |
8,12-dihydroxy-11-cysteinylglycinyleicosa-5,9,14-trienoic acid hepoxillin A3-D HxA3-D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



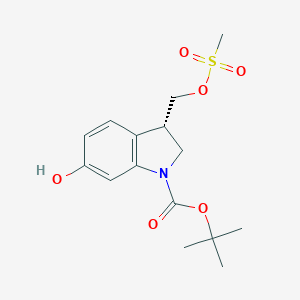
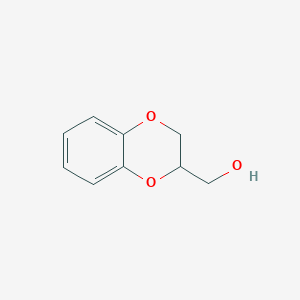
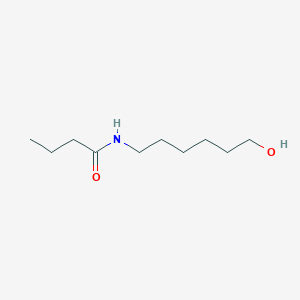
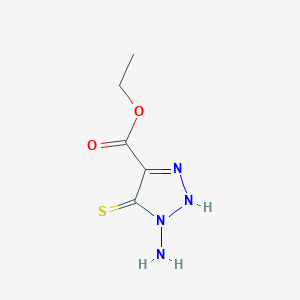
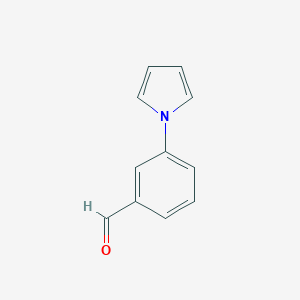
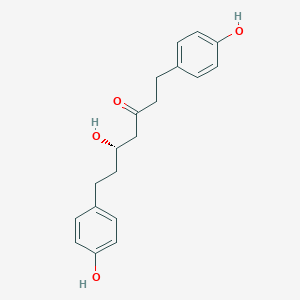
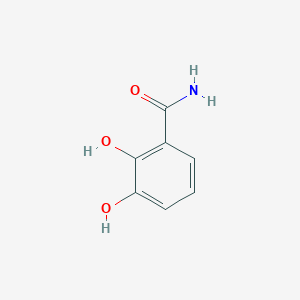
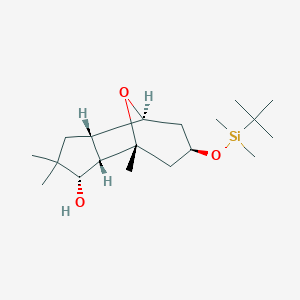
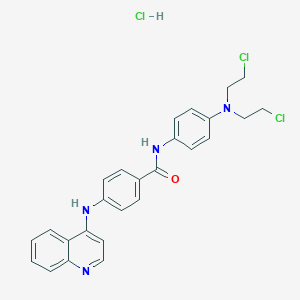
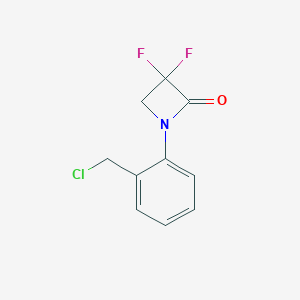
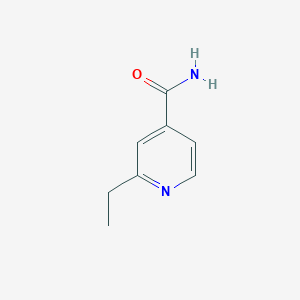
![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)
